molecular formula C14H13FN4O4 B15093212 6-(Furan-2-yl)purine-beta-D-(3'-deoxy-3'-fluoro)riboside

6-(Furan-2-yl)purine-beta-D-(3'-deoxy-3'-fluoro)riboside

Cat. No.: B15093212
M. Wt: 320.28 g/mol
InChI Key: NSZPSILSTQJDHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Furan-2-yl)purine-beta-D-(3’-deoxy-3’-fluoro)riboside is a purine nucleoside analogue. Purine nucleoside analogues are compounds that mimic the structure of naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. This compound has broad antitumor activity and is particularly effective against indolent lymphoid malignancies .

Preparation Methods

The synthesis of 6-(Furan-2-yl)purine-beta-D-(3’-deoxy-3’-fluoro)riboside involves several stepsThe reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

6-(Furan-2-yl)purine-beta-D-(3’-deoxy-3’-fluoro)riboside undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles. Common reagents and conditions used in these reactions include solvents like DMSO and catalysts.

Scientific Research Applications

6-(Furan-2-yl)purine-beta-D-(3’-deoxy-3’-fluoro)riboside has several scientific research applications:

Mechanism of Action

The compound exerts its effects by inhibiting DNA synthesis and inducing apoptosis (programmed cell death). It targets specific enzymes involved in DNA replication, thereby preventing the proliferation of cancer cells. The molecular pathways involved include the inhibition of DNA polymerase and the activation of apoptotic pathways .

Comparison with Similar Compounds

6-(Furan-2-yl)purine-beta-D-(3’-deoxy-3’-fluoro)riboside is unique due to its specific structure, which allows it to effectively target indolent lymphoid malignancies. Similar compounds include other purine nucleoside analogues like fludarabine and cladribine. These compounds also inhibit DNA synthesis but may have different efficacy and toxicity profiles .

Properties

Molecular Formula

C14H13FN4O4

Molecular Weight

320.28 g/mol

IUPAC Name

4-fluoro-2-[6-(furan-2-yl)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol

InChI

InChI=1S/C14H13FN4O4/c15-9-8(4-20)23-14(12(9)21)19-6-18-11-10(7-2-1-3-22-7)16-5-17-13(11)19/h1-3,5-6,8-9,12,14,20-21H,4H2

InChI Key

NSZPSILSTQJDHX-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)F)O

Origin of Product

United States

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